molecular formula C20H22N4O B2976423 4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline CAS No. 2224386-82-5

4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline

Cat. No. B2976423
CAS RN: 2224386-82-5
M. Wt: 334.423
InChI Key: KGAWLOSDHWCTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPQP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPQP is not fully understood. However, it has been proposed that MPQP exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. MPQP has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is activated in response to cellular stress.
Biochemical and Physiological Effects:
MPQP has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPQP has also been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, MPQP has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPQP in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the main limitations of using MPQP in lab experiments is its potential toxicity. MPQP has been shown to exhibit cytotoxic effects on normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of MPQP. One potential direction is the development of new antitumor agents based on the structure of MPQP. Another direction is the investigation of the mechanism of action of MPQP, which could lead to the identification of new targets for cancer therapy. Additionally, the study of the biochemical and physiological effects of MPQP could lead to the development of new treatments for inflammatory diseases.

Synthesis Methods

The synthesis of MPQP is a complex process that involves several steps. The most commonly used method for synthesizing MPQP is the reaction of 4-chloroquinoline with 5-methylpyrimidin-2-ol in the presence of a base. The resulting intermediate is then reacted with piperidine to obtain the final product, MPQP. Other methods for synthesizing MPQP include the use of palladium-catalyzed coupling reactions and the use of microwave irradiation.

Scientific Research Applications

MPQP has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPQP has also been shown to possess antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

4-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-12-22-20(23-13-15)25-17-7-10-24(11-8-17)14-16-6-9-21-19-5-3-2-4-18(16)19/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAWLOSDHWCTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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